
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as NSC 721648 and is a member of the pyridazine family of compounds.
Mécanisme D'action
The mechanism of action of 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. For example, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Furthermore, this compound has been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one in lab experiments is its potent cytotoxic activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several potential future directions for research on 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one. One direction could be to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective anticancer agents. Another direction could be to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity in animal models. Additionally, studies could be conducted to investigate the potential of this compound as a drug delivery system for other anticancer agents.
Méthodes De Synthèse
The synthesis of 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one involves the reaction of 4,5-dichloropyridazine with sodium benzylthiolate in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydroxide to yield the final product. The yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one has been extensively studied for its potential as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. In addition, this compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Numéro CAS |
5592-55-2 |
|---|---|
Nom du produit |
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one |
Formule moléculaire |
C18H16N2OS2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H16N2OS2/c21-18-17(23-13-15-9-5-2-6-10-15)16(11-19-20-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,20,21) |
Clé InChI |
PYOHPFAXQSBAKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3 |
Autres numéros CAS |
5592-55-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
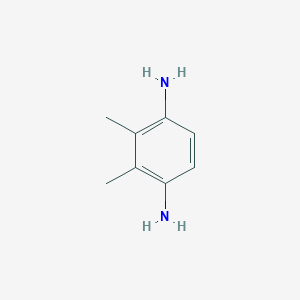
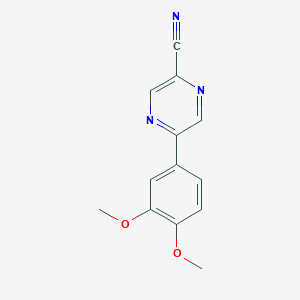
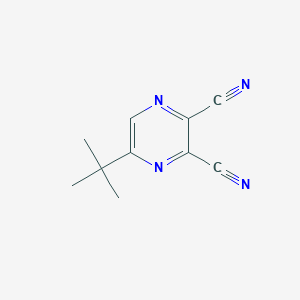
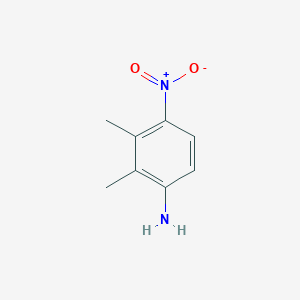
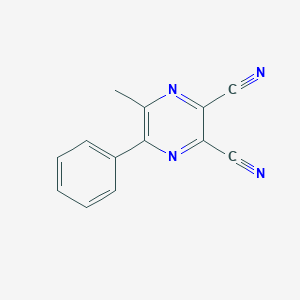
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
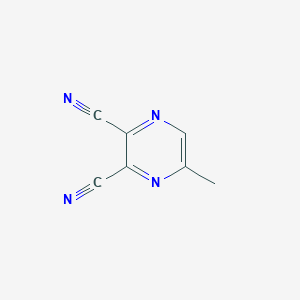
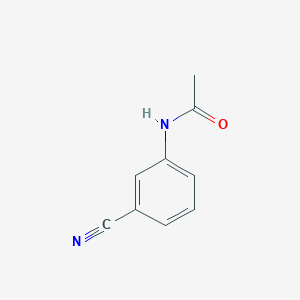
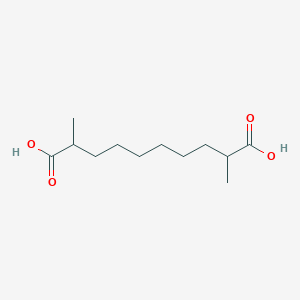
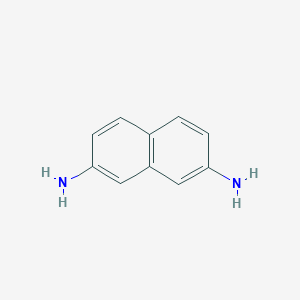
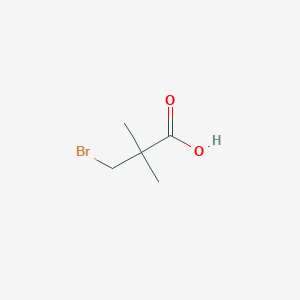
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)